molecular formula C14H18O5 B032887 1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone CAS No. 94190-87-1

1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone

Cat. No.: B032887
CAS No.: 94190-87-1
M. Wt: 266.29 g/mol
InChI Key: KPSRASKLXAHQRO-UHFFFAOYSA-N
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Description

1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone is a biochemical compound with the molecular formula C14H18O5. It is used primarily in proteomics research and has various applications in scientific research .

Preparation Methods

The synthesis of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone can be achieved through the acetylation of resorcinol in the presence of zinc chloride . This method involves the reaction of resorcinol with acetyl chloride under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes to modulate their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone in various fields of research and industry.

Biological Activity

1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone (CAS No. 94190-87-1) is a compound with significant potential in biological research and therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies, highlighting its role in proteomics and medicinal chemistry.

The molecular formula of this compound is C14H18O5, with a molecular weight of 266.29 g/mol. It features a complex structure that allows for various interactions with biological targets.

Property Details
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
IUPAC Name1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one
InChI KeyKPSRASKLXAHQRO-UHFFFAOYSA-N

This compound acts primarily through its interaction with specific proteins and enzymes. It has been observed to function as a ligand that modulates protein activity, potentially influencing pathways related to cell signaling and metabolism. The compound's ability to stabilize proteins under various conditions makes it a valuable tool in biological research.

Proteomics Applications

The compound is widely utilized in proteomics for studying protein structures and functions. Its unique chemical properties allow it to serve as a biochemical tool in the analysis of protein interactions and modifications. Research indicates that it can enhance the stability of certain proteins, making them more amenable to structural analysis.

Study on VHL Inhibition

A recent study investigated the role of compounds similar to this compound in inhibiting the von Hippel-Lindau (VHL) protein. This protein is crucial for regulating hypoxia-inducible factor (HIF), which plays a significant role in cellular responses to low oxygen levels. The study found that certain derivatives exhibited dissociation constants lower than 40 nM, indicating strong binding affinity and potential therapeutic applications in conditions such as anemia and ischemic diseases .

Anticancer Activity

In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the phenylene ring enhanced the compound's activity by improving its interaction with cellular targets involved in cancer progression .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Stabilization of HIF : Compounds based on this structure can stabilize HIF under normoxic conditions, potentially leading to new treatments for hypoxia-related diseases.
  • Cytotoxicity : Variants of this compound have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.
  • Modulation of Protein Interactions : The compound can influence protein folding and stability, which is crucial for understanding protein misfolding diseases.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-5-8(15)12-10(18-3)7-11(19-4)13(14(12)17)9(16)6-2/h7,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRASKLXAHQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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